molecular formula C20H26N2O B8672343 1-butyl-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one

1-butyl-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one

Cat. No. B8672343
M. Wt: 310.4 g/mol
InChI Key: LHAVMEGKQRKJKN-UHFFFAOYSA-N
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Patent
US09114138B2

Procedure details

A solution of intermediate D19 (0.43 g, 1.40 mmol) and N-chlorosuccinimide (0.19 g, 1.40 mmol) in DCM (10 ml) was stirred at room temperature for 1 hour. The solvent was evaporated in vacuo and the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent). The desired fractions were collected and evaporated in vacuo and the resulting solid was recrystallized from diethyl ether to yield compound E2 (0.39 g, 82%) as a white solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][CH:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)=[CH:7][C:6]1=[O:23])[CH2:2][CH2:3][CH3:4].[Cl:24]N1C(=O)CCC1=O>C(Cl)Cl>[CH2:1]([N:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:12][CH2:13][CH:14]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:15][CH2:16]2)=[C:7]([Cl:24])[C:6]1=[O:23])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
C(CCC)N1C(C=C(C=C1)N1CCC(CC1)C1=CC=CC=C1)=O
Name
Quantity
0.19 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C(=C(C=C1)N1CCC(CC1)C1=CC=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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